Product packaging for 2-Phenylthiochroman-4-one(Cat. No.:CAS No. 5962-00-5)

2-Phenylthiochroman-4-one

Cat. No.: B11944599
CAS No.: 5962-00-5
M. Wt: 240.3 g/mol
InChI Key: AROXNAZKRPEIBY-UHFFFAOYSA-N
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Description

Historical Trajectory and Research Evolution of Thioflavanones

The synthesis of thioflavanones, including 2-phenylthiochroman-4-one, has been a subject of study for several decades, with various methods being developed and refined over time. thieme-connect.com Early and common approaches to synthesizing the thiochroman-4-one (B147511) core involved the Michael addition of a thiophenol to a cinnamic acid derivative, which is then followed by a Friedel–Crafts cyclization. thieme-connect.comnih.gov Another established method involves the intramolecular ring closure of chalcones bearing a protected 2'-sulfanyl group. thieme-connect.com

Over the years, research has focused on developing more efficient and versatile synthetic routes. These include methods that proceed under milder conditions, offer higher yields, and tolerate a wider range of functional groups. researchgate.net For instance, a notable advancement is the use of copper-catalyzed domino reactions of 2'-halochalcones with an odorless sulfur source, which allows for the in situ incorporation of sulfur and subsequent cyclization to form thioflavanones in excellent yields. researchgate.netorganic-chemistry.org More recent developments have explored rhodium-catalyzed alkyne hydroacylation followed by a thio-conjugate addition sequence as a one-pot process to assemble thiochroman-4-ones. acs.org The evolution of these synthetic strategies highlights the ongoing effort to create a diverse library of thioflavanone derivatives for further investigation. researchgate.netsioc-journal.cn

Structural Significance within Heterocyclic Chemical Scaffolds

This compound belongs to the broader class of thiochroman-4-ones, which are considered privileged structures in medicinal chemistry. nih.govresearchgate.net The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of new therapeutic agents. researchgate.net The structural significance of the thiochroman-4-one core lies in its bioisosteric relationship with the chromone (B188151) and flavanone (B1672756) scaffolds, which are well-known for their wide range of biological activities. researchgate.netunipa.it

The replacement of the oxygen atom at the 1-position of the flavanone ring with a sulfur atom to form a thiochroman-4-one introduces distinct physicochemical properties. researchgate.netnih.gov This substitution can influence factors such as bond angles, bond lengths, lipophilicity, and metabolic stability, which in turn can modulate the biological activity of the molecule. researchgate.net The thiochroman-4-one scaffold is a key component of various biologically active compounds and serves as a crucial precursor for the synthesis of more complex heterocyclic systems. researchgate.netmdpi.com The ability to introduce a wide variety of substituents at the 2-position, such as the phenyl group in this compound, allows for the fine-tuning of its properties and the exploration of structure-activity relationships. nih.govresearchgate.net

Interactive Data Table: Synthesis of this compound and its Derivatives

Starting MaterialReagents and ConditionsProductYield (%)Reference
Thiophenol and Cinnamic AcidI2, room temperature, 12 hThis compound45 nih.gov
2'-IodochalconePotassium ethyl xanthate, CuI, 1,4-dioxane, 100 °C, 12 hThioflavanone92 researchgate.net
Thiochromone (B8434766)Phenylmagnesium bromide, CuCN·2LiCl, TMSCl, THF, -78 °C to rtThis compound88 mdpi.comresearchgate.net
2-(Phenylthio)benzaldehyde and 4-TolylacetyleneRh(nbd)2BF4, dcpm, DCE, 80 °C, 16 h2-(4-Tolyl)thiochroman-4-one91 acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12OS B11944599 2-Phenylthiochroman-4-one CAS No. 5962-00-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5962-00-5

Molecular Formula

C15H12OS

Molecular Weight

240.3 g/mol

IUPAC Name

2-phenyl-2,3-dihydrothiochromen-4-one

InChI

InChI=1S/C15H12OS/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2

InChI Key

AROXNAZKRPEIBY-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Phenylthiochroman 4 One and Its Analogues

Cyclization-Based Synthetic Approaches

Cyclization reactions represent a fundamental strategy for the construction of the thiochroman-4-one (B147511) skeleton. These methods typically involve the formation of the heterocyclic ring from an acyclic precursor through the creation of one or two new bonds.

Acid-Catalyzed Cyclodehydration Routes

Acid-catalyzed cyclodehydration is a common method for synthesizing thiochroman-4-ones. sci-hub.seresearchgate.net This approach generally starts with 3-(phenylthio)propanoic acids, which undergo intramolecular cyclization in the presence of a strong acid. The mechanism involves protonation of the carboxylic acid, followed by intramolecular electrophilic attack of the resulting acylium ion onto the aromatic ring. sci-hub.se Strong dehydrating agents such as sulfuric acid, methanesulfonic acid, or polyphosphoric acid are often employed to facilitate this transformation. nih.govresearchgate.net For instance, the cyclodehydration of 3-(3-chloro-4-fluorophenylthio)propanoic acid using 96% sulfuric acid yields 7-chloro-6-fluorothiochroman-4-one. sci-hub.se However, in some cases, particularly for the synthesis of 2-phenylthiochroman-4-one (thioflavanone), these strong acid conditions may only yield trace amounts of the desired product. nih.gov

A notable advancement in this area is the use of trifluoromethanesulfonic acid (TfOH), a superacid, which can promote tandem alkylation-cyclic acylation processes. This has been effectively used for the one-pot synthesis of 2- and 3-(trifluoromethyl)thiochroman-4-ones from benzenethiols and trifluoromethylacrylic acids under microwave irradiation. researchgate.net

Friedel-Crafts Acylation Strategies

Intramolecular Friedel-Crafts acylation is a powerful and widely used method for the synthesis of this compound and its derivatives. sci-hub.seresearchgate.netwikipedia.org This reaction involves the cyclization of 3-aryl-3-(phenylthio)propanoyl chlorides, which are typically prepared from the corresponding carboxylic acids. sci-hub.senih.gov The presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial for the formation of the acylium ion, which then undergoes electrophilic aromatic substitution to form the thiochroman-4-one ring. sci-hub.seorganic-chemistry.orgmasterorganicchemistry.com

While this method is generally effective, the synthesis of the starting 3-aryl-3-(phenylthio)propanoic acid can sometimes be challenging. nih.gov The reaction conditions for the Friedel-Crafts acylation itself require careful control to avoid side reactions. Despite these challenges, it remains a key strategy for accessing a variety of thioflavanones. sci-hub.seresearchgate.net For example, thioflavanones have been successfully synthesized by the cyclization of 3-phenyl-3-(phenylthio)propanoyl chlorides using Lewis acids. sci-hub.seresearchgate.net

Regioselective Cyclization of Chalcone (B49325) Derivatives

The cyclization of chalcone derivatives provides another important route to 2-phenylthiochroman-4-ones. researchgate.netthieme-connect.com Chalcones are α,β-unsaturated ketones that can be functionalized with a protected thiol group at the 2'-position of the phenyl ring. researchgate.netresearchgate.net The synthesis involves the deprotection of the sulfanyl (B85325) group, often under alkaline or acidic conditions, followed by an intramolecular Michael addition to the α,β-unsaturated system, leading to the formation of the thiochroman-4-one ring. researchgate.netthieme-connect.com

A variety of reagents can be used for the deprotection and subsequent cyclization, including silver nitrate, hydrobromic acid, trifluoroacetic acid, or sodium hydroxide. researchgate.netresearchgate.net The choice of reagent can influence the reaction's success, particularly for substrates with sensitive functional groups. For instance, a method involving the deprotection of S-(4-methoxybenzyl)-protected substrates with formic acid has been developed, although it was found to be unsuitable for 5-methoxythioflavanones due to partial cleavage of the methoxy (B1213986) group. thieme-connect.com More recently, a regioselective cyclization of 1-(2-benzylthio)phenyl-3-phenyl-2-propen-1-ones has been reported as a synthetic approach to thioflavanones. researchgate.netmdpi.com

Table 1: Reagents for Cyclization of Chalcone Derivatives

Reagent(s) Substrate Type Reference
AgNO₃, HBr, CF₃COOH, NaOH S-protected 2'-sulfanylchalcones researchgate.net, researchgate.net
Formic Acid S-(4-methoxybenzyl)-protected substrates thieme-connect.com
Silver Nitrate in Ethanol S-(4-methoxybenzyl)-protected substrates (for 5-methoxythioflavanones) thieme-connect.com
Alkaline Conditions Chalcones with protected 2'-sulfanyl groups researchgate.net, thieme-connect.com

Dieckmann Condensation and Related Cyclizations (for related scaffolds)

The Dieckmann condensation is an intramolecular base-catalyzed reaction of a diester to form a β-keto ester, which is a key method for forming five- and six-membered rings. mychemblog.comwikipedia.orgorganic-chemistry.org While not directly applied to the synthesis of this compound itself, the principles of this and related cyclizations are relevant to the synthesis of related heterocyclic scaffolds. The reaction proceeds through the formation of an enolate ion which then undergoes an intramolecular nucleophilic attack. mychemblog.comonlineorganicchemistrytutor.com The driving force for this reaction is the formation of a stable, resonance-stabilized enolate of the resulting β-keto ester. mychemblog.com

The success of the Dieckmann condensation is highly dependent on the ability to form a stable enolate from the product. mychemblog.com This methodology is highly effective for the synthesis of 5- to 8-membered rings. mychemblog.com

Addition and Condensation Reactions for this compound Synthesis

Addition and condensation reactions provide an alternative and powerful set of tools for the synthesis of this compound, often offering advantages in terms of efficiency and substrate scope.

1,4-Conjugate Addition of Organometallic Reagents to Thiochromones

The 1,4-conjugate addition, or Michael addition, of organometallic reagents to thiochromones is a highly efficient and versatile method for the synthesis of 2-substituted thiochroman-4-ones, including this compound. sci-hub.seresearchgate.netmdpi.com Thiochromones are α,β-unsaturated ketones, making them excellent Michael acceptors. libretexts.org

Organocuprates, such as lithium diarylcuprates and lithium arylcyanocuprates, have been shown to be particularly effective for the conjugate addition of aryl groups to thiochromones, affording thioflavanones in excellent yields (up to 92%). researchgate.net Grignard reagents, in the presence of a catalytic amount of a copper(I) salt, also undergo efficient 1,4-conjugate addition to thiochromones. researchgate.netmdpi.comnsf.gov The use of an additive like trimethylsilyl (B98337) chloride (TMSCl) is often necessary to achieve good yields. mdpi.comresearchgate.net

The choice of the copper catalyst can significantly impact the reaction outcome, with CuCN·2LiCl often providing the best results. researchgate.netmdpi.com This method is applicable to a broad range of Grignard reagents and substituted thiochromones, making it a unified approach for the synthesis of both 2-alkyl- and 2-arylthiochroman-4-ones. mdpi.comnsf.gov

Table 2: Organometallic Reagents for 1,4-Conjugate Addition to Thiochromones

Organometallic Reagent Catalyst/Additive Product Type Yield Reference
Lithium diarylcuprates None Thioflavanones up to 92% researchgate.net
Lithium arylcyanocuprates None Thioflavanones Excellent researchgate.net
Grignard reagents Cu(I) salt (e.g., CuCN·2LiCl) 2-Alkyl/Arylthiochroman-4-ones Good researchgate.net, mdpi.com, nsf.gov
Grignard reagents Cu(I) salt + TMSCl 2-Alkyl/Arylthiochroman-4-ones Good mdpi.com, researchgate.net

Sodium Hydrosulfide (B80085) Mediated Cyclization

This method is advantageous as it allows for the preparation of derivatives with substituents at the 6- and/or 7-positions of the thiochroman-4-one structure, a feature not easily achievable with some other synthetic routes. clockss.org The reaction of 2'-halochalcones with sodium hydrosulfide or potassium thiocyanate (B1210189) can also be employed for the synthesis of thioflavanones. researchgate.nethcmut.edu.vnthieme-connect.de

Table 1: Synthesis of 2-Arylthiochroman-4-ones via Sodium Hydrosulfide Mediated Cyclization clockss.org

EntryHalogen (X)ProductOverall Yield (%)
1HHClThis compound85
2H4-MeCl2-(4-Methylphenyl)thiochroman-4-one82
3H4-OMeCl2-(4-Methoxyphenyl)thiochroman-4-one88
4H4-ClCl2-(4-Chlorophenyl)thiochroman-4-one81
54-MeHBr6-Methyl-2-phenylthiochroman-4-one79
64-OMe4-OMeBr6-Methoxy-2-(4-methoxyphenyl)thiochroman-4-one83

Direct Condensation Pathways

Direct condensation reactions offer another key strategy for the synthesis of 2-phenylthiochroman-4-ones. One such pathway involves the reaction of 2'-mercaptoacetophenone (B2924007) with aromatic aldehydes. sci-hub.seresearchgate.netresearchgate.net This reaction, often facilitated by a strong base like lithium diisopropylamide (LDA), proceeds through the initial formation of a chalcone intermediate. researchgate.netresearchgate.net A subsequent intramolecular nucleophilic attack of the sulfur anion onto the β-carbon of the enone system leads to the cyclized thioflavanone product. researchgate.netresearchgate.net

Another direct approach is the condensation of thiophenols with cinnamic acid or its derivatives. researchgate.netnih.gov This method can be promoted by reagents such as iodine or tetrabutylammonium (B224687) fluoride (B91410) (TBAF), which facilitate the initial Michael addition of the thiophenol to the α,β-unsaturated acid. researchgate.net The resulting 3-(phenylthio)propanoic acid intermediate then undergoes an intramolecular Friedel-Crafts acylation to yield the final this compound. researchgate.netresearchgate.net

Specialized Synthetic Techniques for this compound Derivatives

Transition Metal-Catalyzed Synthesis

Transition metal catalysis has emerged as a powerful tool for the synthesis of this compound and its analogues, offering high efficiency and broad substrate scope. mdpi.combenthamscience.comsioc-journal.cn Palladium-catalyzed cross-coupling reactions, for instance, have been developed to construct 2-aryl-4H-thiochromen-4-one (thioflavone) derivatives from 2-sulfinyl-thiochromones and arylboronic acids. nih.govacs.org These reactions often employ a palladium(II) catalyst in combination with a suitable ligand, such as XPhos, and a Lewis acid co-catalyst. nih.govacs.org

Copper-catalyzed conjugate addition of Grignard reagents to thiochromones is another effective method for producing 2-substituted thiochroman-4-ones. researchgate.netmdpi.com This approach allows for the introduction of both alkyl and aryl groups at the 2-position in good yields. researchgate.netmdpi.com Furthermore, rhodium-catalyzed reactions, such as the conjugate addition of arylzinc reagents to thiochromones, have been utilized for the synthesis of these compounds. sci-hub.se

Table 2: Examples of Transition Metal-Catalyzed Synthesis of Thioflavone Derivatives nih.govacs.org

EntryArylboronic AcidProductCatalyst SystemYield (%)
1Phenylboronic acid2-Phenyl-4H-thiochromen-4-onePd(OAc)₂/XPhos/Zn(OTf)₂67
24-Nitrophenylboronic acid2-(4-Nitrophenyl)-4H-thiochromen-4-onePd(OAc)₂/XPhos/Zn(OTf)₂61
34-(Benzyloxy)phenylboronic acid2-(4-(Benzyloxy)phenyl)-4H-thiochromen-4-onePd(OAc)₂/XPhos/Zn(OTf)₂56

Enantioselective Synthesis of Chiral Thioflavanone Analogues

The development of enantioselective methods for the synthesis of chiral thioflavanone analogues is of significant interest due to the potential for stereospecific biological activity. beilstein-journals.org A highly effective approach involves the asymmetric conjugate addition of arylzinc reagents to thiochromones. researchgate.net This reaction can be catalyzed by a rhodium complex, such as [Rh(COD)Cl]₂, in the presence of a chiral phosphine (B1218219) ligand like (R)-3,4,5-MeO-BIPHEP. sci-hub.se This methodology has been shown to produce chiral thioflavanones (2-arylthiochroman-4-ones) in good yields and with excellent enantiomeric excess (ee). researchgate.net

The choice of the chiral ligand is crucial for achieving high enantioselectivity. Aryl-substituted BIPHEP ligands have been found to be particularly effective in these rhodium-catalyzed reactions. sci-hub.se This asymmetric synthesis opens up avenues for the exploration of the pharmacological properties of individual enantiomers of thioflavanone derivatives. researchgate.net

Isotopic Labeling Synthesis (e.g., Carbon-14 (B1195169) labeled this compound)

Isotopic labeling is a vital technique for studying the metabolic fate, distribution, and mechanism of action of biologically active compounds. nih.govwisc.edugenscript.com The synthesis of carbon-14 (¹⁴C) labeled this compound and its analogues has been reported. researchgate.netnih.govsciexplore.ir This allows for the tracking of these molecules in biological systems through radiometric detection. science.govbiorxiv.orgnih.gov

The synthesis of these labeled compounds often involves the introduction of the ¹⁴C isotope at a specific position in the molecule, typically in the carboxyl group. researchgate.netnih.govresearchgate.net For example, the synthesis of 2-phenylthiochroman-4-ones and 2-phenyl-4H-1-benzothiopyran-4-one labeled with carbon-14 in the carboxyl group has been demonstrated. researchgate.netnih.gov These labeled compounds are invaluable tools for preclinical studies, including absorption, distribution, metabolism, and excretion (ADME) profiling.

Introduction of Varied Substituents and Structural Analogues

The ability to introduce a wide range of substituents onto the this compound scaffold is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. Several synthetic methods allow for such diversification. researchgate.netresearchgate.net

For example, the condensation of substituted thiophenols with ethyl benzoylacetates has been used to synthesize a series of 5,6,7,8-substituted-2-phenylthiochromen-4-ones. researchgate.net Additionally, the reaction of 3-aryl-1-(2-halophenyl)prop-2-en-1-ones with sodium hydrosulfide allows for the introduction of substituents on the benzene (B151609) ring of the thiochroman-4-one core. clockss.org Transition metal-catalyzed methods, such as the copper-catalyzed conjugate addition of a broad range of Grignard reagents, also provide a versatile route to a diverse library of 2-alkyl and 2-aryl substituted thiochroman-4-ones. researchgate.netmdpi.com The synthesis of trifluoromethyl-substituted thiochroman-4-ones has also been achieved through a tandem alkylation-cyclic acylation process. researchgate.net

Reaction Mechanisms and Reactivity Profiles of 2 Phenylthiochroman 4 One

Elucidation of Synthetic Reaction Pathways

The synthesis of the 2-phenylthiochroman-4-one core can be achieved through several strategic approaches, primarily involving the formation of the heterocyclic ring through intramolecular cyclization. The precise mechanism and outcome of these syntheses are heavily influenced by the choice of reactants, catalysts, and reaction conditions.

Role of Transient Intermediates (e.g., Thiiranium Ions)

While not definitively isolated, the formation of transient intermediates such as thiiranium ions has been postulated in analogous sulfur-involved reactions. In the context of synthesizing this compound via the reaction of a thiophenol with a suitable three-carbon synthon bearing a leaving group, a thiiranium ion intermediate could potentially be formed. This three-membered ring containing a positively charged sulfur atom would be susceptible to intramolecular nucleophilic attack, leading to the formation of the six-membered thiochroman (B1618051) ring. However, direct experimental evidence for the involvement of thiiranium ions in the primary synthetic routes to this compound remains an area for further investigation.

A more commonly accepted pathway for the formation of the thiochroman-4-one (B147511) skeleton involves the Michael addition of a thiophenol to an α,β-unsaturated carbonyl compound. In this scenario, the reaction proceeds through a resonance-stabilized enolate intermediate. Subsequent intramolecular cyclization via a Friedel-Crafts-type acylation then leads to the formation of the thiochroman-4-one ring system.

Catalytic Effects and Reaction Kinetics

The synthesis of thiochroman-4-ones, including the 2-phenyl derivative, is often facilitated by the use of catalysts to enhance reaction rates and improve yields. Both Brønsted and Lewis acids are commonly employed to promote the key bond-forming steps.

One established method for synthesizing thiochroman-4-ones involves the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids. This reaction is typically catalyzed by strong acids such as sulfuric acid or methanesulfonic acid, or by Lewis acids like aluminum chloride and tin(IV) chloride. nih.govdigitellinc.com The catalyst activates the carboxylic acid moiety, facilitating the electrophilic attack on the aromatic ring to close the heterocyclic ring. The choice of catalyst can significantly impact the reaction efficiency, with Lewis acids often providing milder conditions and better yields. For instance, the cyclization of 3-aryl-3-(phenylthio)-propanoic acid to yield this compound was found to be challenging with strong dehydrating agents but could be achieved in moderate yields using tin(IV) chloride. nih.gov

In a different approach, the synthesis of 2-aryl-4H-thiochromen-4-ones (a related unsaturated analog) has been achieved through a palladium-catalyzed cross-coupling reaction. This methodology utilizes a catalyst system comprising a palladium(II) source, such as palladium acetate, a phosphine (B1218219) ligand like XPhos, and a Lewis acid co-catalyst, for instance, zinc triflate. nih.gov The catalytic cycle is believed to involve oxidative addition of the palladium(0) complex to a 2-sulfinyl-thiochromone, followed by transmetalation with an arylboronic acid and subsequent reductive elimination to afford the 2-aryl product.

The kinetics of these reactions are influenced by factors such as catalyst concentration, temperature, and the electronic nature of the substituents on the aromatic rings. Generally, an increase in catalyst concentration leads to a faster reaction rate up to a certain point, beyond which catalyst deactivation or side reactions may occur. The presence of electron-donating groups on the thiophenol aromatic ring can enhance the nucleophilicity of the sulfur atom and the aromatic ring, thereby accelerating the cyclization step in Friedel-Crafts type reactions. Conversely, electron-withdrawing groups can retard the reaction rate.

Table 1: Catalysts in the Synthesis of Thiochroman-4-one and its Analogs

Catalyst SystemReactantsProduct TypeReference
Sulfuric acid, Methanesulfonic acid3-(Phenylthio)propanoic acidsThiochroman-4-ones nih.gov
Tin(IV) chloride3-Aryl-3-(phenylthio)-propanoic acidThis compound nih.gov
IodineThiophenol and α,β-unsaturated acidsThiochroman-4-ones nih.gov
Palladium(II) acetate, XPhos, Zn(OTf)₂2-Sulfinyl-thiochromones and arylboronic acids2-Aryl-4H-thiochromen-4-ones nih.gov

Stereoselectivity and Stereochemical Control

The this compound molecule possesses a stereocenter at the C2 position. Consequently, the synthesis of this compound can result in a racemic mixture of enantiomers unless stereochemical control is exerted. Achieving stereoselectivity in the synthesis of 2-substituted thiochroman-4-ones is an area of significant interest, particularly for applications in medicinal chemistry where the biological activity of enantiomers can differ substantially.

One approach to achieve stereocontrol is through the use of chiral starting materials. For example, the ring transformation of chiral 5-ylidene-1,3-dioxan-4-ones with 2-bromothiophenol (B30966) has been shown to provide optically active thiochroman-4-ones. researchgate.net This method relies on a stereoselective conjugate addition in the initial step to set the stereochemistry.

Another powerful strategy is the use of chiral catalysts in asymmetric synthesis. Chiral thioether-based catalysts and chiral phosphorus acids have been developed for various asymmetric transformations. rsc.orgbeilstein-journals.org While specific applications of these catalysts for the direct asymmetric synthesis of this compound are not extensively documented, the principles of asymmetric catalysis, such as the use of chiral ligands with metal catalysts (e.g., copper or rhodium), could be applied to achieve enantioselective synthesis. nih.govnih.gov For instance, a CuCl/(R,R)-Ph-BPE-catalyzed enantioselective hydroallylation of 2H-thiochromenes has been developed to produce chiral thiochromanes with excellent enantioselectivities. nih.govsemanticscholar.org This suggests that similar catalytic systems could potentially be adapted for the asymmetric synthesis of this compound.

The diastereoselectivity of reactions involving the thiochroman-4-one core has also been explored. For example, the conjugate addition of curcumins to arylidenemalonates can lead to the formation of highly substituted cyclohexanones and, in some cases, tetrahydrochromen-4-ones with excellent diastereoselectivity. beilstein-journals.org

Chemical Transformations of the this compound Core

The this compound scaffold can undergo various chemical transformations, allowing for the synthesis of a diverse range of derivatives. The reactivity is primarily centered around the sulfur atom and the enolate chemistry of the carbonyl group.

Oxidation Reactions (e.g., Sulfone Formation)

The thioether linkage in the this compound core is susceptible to oxidation. Treatment with a suitable oxidizing agent can convert the sulfide (B99878) to a sulfoxide (B87167) and further to a sulfone. A common and effective reagent for this transformation is Oxone®, a potassium triple salt (2KHSO₅·KHSO₄·K₂SO₄). rsc.org The oxidation of thiochromanones to their corresponding sulfones is a valuable transformation as sulfones often exhibit distinct biological activities compared to their sulfide precursors. researchgate.net

The reaction is typically carried out in a solvent mixture such as water/ethanol. The selectivity of the oxidation (sulfoxide vs. sulfone) can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. For the complete conversion to the sulfone, an excess of the oxidizing agent is generally used. The mechanism of oxidation with peroxymonosulfate (B1194676) (the active component of Oxone®) is believed to involve a nucleophilic attack of the sulfur atom on the terminal peroxide oxygen, leading to the formation of the S-O bond.

Table 2: Oxidation of Thioethers to Sulfones

Oxidizing AgentSubstrateProductGeneral Observations
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)Thioethers (including thiochromanones)SulfonesEffective and often high-yielding. Reaction conditions can be controlled for selectivity. rsc.orgyccskarad.com
Hydrogen Peroxide (H₂O₂) with catalystThioethersSulfonesRequires a catalyst (e.g., tantalum carbide) for efficient conversion. organic-chemistry.org
m-Chloroperoxybenzoic acid (m-CPBA)ThioethersSulfonesA common reagent for the oxidation of sulfides. organic-chemistry.org

Halogenation Reactions

The this compound core possesses several sites that can potentially undergo halogenation. The aromatic rings can be halogenated via electrophilic aromatic substitution, and the carbon atoms alpha to the carbonyl group can be halogenated under appropriate conditions.

The bromination of flavanones (the oxygen analogs of thioflavanones) has been shown to occur selectively at the C6 and C8 positions of the A-ring through an electrophilic aromatic substitution reaction. nih.gov It is plausible that this compound would undergo a similar regioselective bromination on its benzo ring.

Furthermore, the position alpha to the carbonyl group (C3) is susceptible to halogenation. The reaction of thiochroman-4-one with N-chlorosuccinimide (NCS) can lead to the formation of 3-chlorothiochroman-4-one. researchgate.net The mechanism likely involves the formation of an enol or enolate intermediate, which then attacks the electrophilic halogen source. The earliest methods for the preparation of thiochromones involved the bromination of thiochroman-4-one followed by dehydrohalogenation. preprints.org This indicates that the C2 and/or C3 positions are reactive towards bromination. For flavanones, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN can lead to the formation of 3-bromoflavones. scispace.com

The specific regioselectivity of halogenation on the this compound core would depend on the halogenating agent and the reaction conditions (e.g., acidic, basic, or radical conditions).

Theoretical and Computational Investigations of Reaction Mechanisms

Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricate details of reaction mechanisms, providing insights that are often inaccessible through experimental methods alone. In the context of this compound and its derivatives, computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding their reactivity and predicting the stereochemical outcomes of their reactions.

One notable area of investigation has been the 1,3-dipolar cycloaddition reactions of 3-arylidene-thiochroman-4-ones, which are α,β-unsaturated ketone derivatives of the this compound scaffold. These reactions are of significant interest as they lead to the formation of complex heterocyclic systems. DFT calculations have been employed to rationalize the high regio- and diastereoselectivity observed in these multicomponent reactions.

For instance, the reaction of a 3-benzylidenethiochroman-4-one with an azomethine ylide (generated in situ from isatin (B1672199) and glycine (B1666218) ethyl ester) has been studied computationally to understand the formation of novel spiropyrrolidines. nih.gov These studies involve the optimization of the geometries of reactants, transition states, and products to map out the potential energy surface of the reaction.

Computational Methodology

A common approach in these theoretical investigations involves the use of a specific functional and basis set within the DFT framework. For the cycloaddition reaction of 3-arylidene-thiochroman-4-ones, calculations have been performed using the ωB97XD functional, which includes long-range dispersion corrections, and the 6-31G(d,p) basis set. nih.gov To account for the influence of the reaction medium, the polarizable continuum model (PCM) is often utilized to simulate the solvent effects, such as in acetonitrile (B52724). nih.gov

The primary objectives of these computational studies include:

Determination of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), of the reactants to predict their reactivity.

Localization of the transition state structures for the possible reaction pathways.

Calculation of the activation energies associated with these transition states to identify the most favorable reaction pathway.

Analysis of the molecular electrostatic potential (MEP) to identify the electron-rich and electron-poor regions of the molecules, which are indicative of the sites for nucleophilic and electrophilic attack.

Findings from a Case Study: 1,3-Dipolar Cycloaddition

In the computational study of the 1,3-dipolar cycloaddition of 3-benzylidenethiochroman-4-one, the calculations successfully elucidated the origin of the observed stereoselectivity. nih.gov The analysis of the transition state energies for the different possible approaches of the dipole to the dipolarophile revealed a clear preference for one stereoisomer over the others.

The table below summarizes the key computational parameters and findings from a representative theoretical study on a thiochroman-4-one derivative.

ParameterValue/Finding
Computational Method Density Functional Theory (DFT)
Functional ωB97XD
Basis Set 6-31G(d,p)
Solvent Model Polarizable Continuum Model (PCM) - Acetonitrile
Reaction Studied 1,3-Dipolar Cycloaddition
Key Finding The calculated energy profiles of the transition states correctly predicted the experimentally observed exo-selectivity of the cycloaddition product.

While specific computational studies on the reaction mechanisms of this compound itself are not extensively documented in the literature, the principles derived from studies on its derivatives provide a solid foundation for understanding its reactivity. The carbonyl group at the 4-position is an electrophilic center, susceptible to nucleophilic addition. Computational studies on similar cyclic ketones have shown that the stereochemical outcome of such additions is influenced by a delicate balance of steric and electronic factors.

Furthermore, the benzene (B151609) ring of the thiochroman-4-one scaffold is expected to undergo electrophilic aromatic substitution reactions. Theoretical calculations can predict the regioselectivity of these reactions by analyzing the distribution of electron density in the aromatic ring and the stability of the corresponding sigma complexes (arenium ions).

Molecular Mechanisms of Biological Interactions of 2 Phenylthiochroman 4 One and Its Analogues

Structure-Activity Relationship (SAR) Paradigms within Thioflavanone Scaffolds

The biological activity of 2-phenylthiochroman-4-one, also known as thioflavanone, and its derivatives is intricately linked to their chemical structures. Structure-Activity Relationship (SAR) studies, which systematically alter parts of the molecule to observe the effect on its biological function, have revealed key insights into the thioflavanone scaffold. nih.govoncodesign-services.com These studies are crucial in medicinal chemistry for optimizing lead compounds into more potent and selective therapeutic agents. oncodesign-services.commdpi.com

Thioflavanones are sulfur-containing analogues of flavones, a class of naturally occurring compounds. researchgate.net The replacement of the oxygen atom in the flavone (B191248) skeleton with a sulfur atom significantly modifies the molecule's structural properties and, consequently, its biological effects. researchgate.net The nature and position of substituents on the thioflavanone core, as well as the oxidation state of the sulfur atom, play a critical role in determining the pharmacological activities of these compounds. researchgate.net

Key modifications to the thioflavanone scaffold and their impact on activity include:

Substitution on the Phenyl Ring: The introduction of various substituent groups on the phenyl ring can modulate the biological activity. For instance, in the context of leishmanicidal activity, the presence of electron-withdrawing groups on the phenyl ring did not lead to an improvement. nih.gov

Modifications at the C2-C3 Position: Dehydrogenation to create a double bond between the C2 and C3 positions has been explored. nih.gov In some derivatives, this modification, particularly when combined with other structural changes, has been shown to enhance biological activity. nih.gov

Oxidation of the Sulfur Atom: The sulfur atom in the thiochromanone ring can exist in different oxidation states, such as a sulfone. nih.gov The conversion to sulfones did not, by itself, improve antileishmanial activity. nih.gov However, the combination of a double bond at the C2-C3 position and a sulfone group, creating a vinyl sulfone moiety, resulted in compounds with high antileishmanial activity and low cytotoxicity. nih.gov

Substitution on the Thiochromanone Core: The addition of different functional groups to the main thiochromanone structure has been a key strategy. For example, the introduction of a carboxamide moiety has been investigated for its potential to enhance antibacterial and antifungal activities. semanticscholar.org Similarly, the incorporation of a sulfonyl hydrazone moiety has yielded derivatives with good antibacterial properties. mdpi.com

Fluorine Substitution: The strategic placement of fluorine atoms can significantly impact biological activity. For example, fluorine substitution at the C-6 position of certain thiochroman-4-one (B147511) derivatives led to a notable increase in leishmanicidal activity. nih.gov

These SAR paradigms highlight the versatility of the thioflavanone scaffold and provide a roadmap for the rational design of new derivatives with specific and enhanced biological activities. oncodesign-services.com

Cellular and Subcellular System Interactions

The biological effects of this compound and its analogues are mediated through their interactions with various cellular and subcellular systems. nih.gov These interactions can lead to a cascade of events, ultimately resulting in the observed biological response, such as antimicrobial or anticancer activity. semanticscholar.orgnih.gov The specific subcellular targets of these compounds are a key area of research, as they can reveal the mechanisms underlying their therapeutic potential. nih.govnih.govmdpi.com

The plasma membrane and various intracellular organelles are potential sites of action for thioflavanone derivatives. nih.govmdpi.com For instance, some compounds may exert their effects by interacting with membrane components, thereby altering membrane fluidity or the function of membrane-bound proteins.

Inside the cell, the nucleus, mitochondria, and endoplasmic reticulum are critical organelles that can be targeted. nih.govmdpi.com For example, compounds that interfere with DNA replication or transcription would primarily act within the nucleus. mdpi.com Mitochondria, being the powerhouse of the cell and a key regulator of apoptosis, are another important target. frontiersin.orgptglab.com Disruption of mitochondrial function can lead to the release of pro-apoptotic factors and trigger cell death. nih.gov The endoplasmic reticulum is also involved in cellular stress responses and protein folding, and interactions with this organelle can have significant consequences for cell fate. nih.gov

The specific subcellular localization and targets of this compound and its derivatives are still under active investigation. However, the diverse biological activities reported for this class of compounds, including anticancer and antimicrobial effects, suggest that they likely interact with multiple and varied cellular components and pathways. semanticscholar.orgnih.gov

General Molecular Modulation of Biological Processes (e.g., apoptosis induction pathways)

A significant mechanism through which this compound and its analogues exert their biological effects, particularly their anticancer activity, is through the modulation of fundamental cellular processes like apoptosis. mdpi.com Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. frontiersin.orgptglab.com Many anticancer therapies aim to selectively induce apoptosis in cancer cells. frontiersin.org

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. genome.jp Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis. ptglab.com

The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. frontiersin.org This family includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). frontiersin.orgfrontiersin.org The balance between these opposing factions determines whether a cell lives or dies. genome.jp In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, allowing cancer cells to evade apoptosis. frontiersin.org

Thioflavanone derivatives have been shown to induce apoptosis in cancer cells. mdpi.com The molecular mechanisms likely involve the modulation of the Bcl-2 family of proteins. For instance, these compounds could downregulate the expression of anti-apoptotic proteins or upregulate the expression of pro-apoptotic proteins, thereby shifting the balance towards cell death. frontiersin.org This can lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates the caspase cascade. genome.jp

Another potential mechanism is the induction of apoptosis-inducing factor (AIF), a mitochondrial flavoprotein that can trigger caspase-independent cell death. nih.gov Upon its release from the mitochondria, AIF translocates to the nucleus and causes chromatin condensation and DNA fragmentation. nih.gov

The ability of thioflavanone analogues to trigger these apoptotic pathways underscores their potential as anticancer agents. mdpi.com

Comparative Analysis with Chromanone Analogues (Flavanones)

A comparative analysis of 2-phenylthiochroman-4-ones (thioflavanones) and their oxygen-containing counterparts, flavanones (2-phenylchroman-4-ones), reveals important structure-activity differences and similarities. mdpi.comsemanticscholar.org Both scaffolds are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities. nih.govsemanticscholar.org Flavanones are naturally occurring compounds found in many plants, while thioflavanones are primarily synthetic. researchgate.netmdpi.com

The replacement of the oxygen atom in the chromanone ring with a sulfur atom is a key bioisosteric substitution that can significantly alter the physicochemical and biological properties of the molecule. mdpi.comresearchgate.net This change can affect factors such as bond angles, bond lengths, and the ability to form hydrogen bonds, which in turn can influence how the molecule interacts with its biological targets. nih.gov

Similarities in Biological Activity:

Both flavanones and thioflavanones have been reported to possess a broad spectrum of biological activities, including:

Antimicrobial (antibacterial and antifungal) activity. semanticscholar.orgsemanticscholar.org

Anticancer activity. nih.gov

Antiviral activity. mdpi.com

Insecticidal activity. mdpi.comsemanticscholar.org

Differences in Biological Potency and Selectivity:

While both classes of compounds exhibit similar types of biological activities, the potency and selectivity can differ significantly. In several studies, thiochromanone derivatives have demonstrated superior activity compared to their chromanone analogues.

For example, in a study comparing spiropyrrolidines incorporating either a thiochroman-4-one or a chroman-4-one scaffold, the thiochromanone-containing compounds showed the best antimicrobial activity, even outperforming standard drugs. researchgate.net Similarly, research on anticancer agents has indicated that compounds with a thiochromanone skeleton can exhibit higher anticancer activity than their chromanone counterparts. nih.gov

These differences in activity can be attributed to the distinct electronic and steric properties conferred by the sulfur atom compared to the oxygen atom. The sulfur atom is larger and less electronegative than oxygen, which can lead to altered binding affinities for biological targets.

The following table provides a general comparison of the properties and activities of flavanones and thioflavanones:

FeatureFlavanones (Chromanone Analogues)Thioflavanones (this compound)
Heteroatom in Ring OxygenSulfur
Natural Occurrence Common in plants. mdpi.comPrimarily synthetic. researchgate.net
Antimicrobial Activity Reported activity. semanticscholar.orgOften more potent activity reported. researchgate.net
Anticancer Activity Reported activity. nih.govOften more potent activity reported. nih.gov

This comparative analysis underscores that while flavanones provide a valuable template for drug discovery, the scaffold hopping approach to thioflavanones can lead to compounds with enhanced biological profiles. mdpi.com

Advanced Spectroscopic Characterization of 2 Phenylthiochroman 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy provides critical information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-Phenylthiochroman-4-one, the spectrum is characterized by distinct signals for the aliphatic protons on the thiochroman (B1618051) ring and the aromatic protons on both the phenyl and benzo-fused rings.

The key structural features revealed by ¹H NMR include:

A methine proton at the C2 position: This proton, adjacent to both the sulfur atom and the phenyl group, typically appears as a doublet of doublets, indicating coupling to the two diastereotopic protons at the C3 position.

Methylene (B1212753) protons at the C3 position: These two protons are chemically non-equivalent and couple with each other (geminal coupling) and with the C2 proton (vicinal coupling), resulting in complex multiplet patterns.

Aromatic protons: The spectrum displays signals corresponding to the four protons on the thiochroman's benzene (B151609) ring and the five protons on the C2-phenyl substituent. Overlapping multiplets in the aromatic region are common.

Analysis of the chemical shifts (δ), signal integrations, and spin-spin coupling constants (J) allows for the unambiguous assignment of each proton, confirming the molecular connectivity.

Table 1: Expected ¹H NMR Chemical Shift Assignments for this compound Note: This table is based on theoretical predictions and data from analogous compounds, as specific experimental data for this compound was not available in the cited sources.

Proton PositionExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
H2 (methine)~4.5 - 5.0dd (doublet of doublets)JH2-H3a, JH2-H3b
H3 (methylene)~3.0 - 3.5m (multiplet)JH3a-H3b, JH3a-H2, JH3b-H2
Aromatic (Phenyl & Benzo)~7.2 - 8.2m (multiplet)-

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete carbon count and characterization of their chemical environment (e.g., aliphatic, aromatic, carbonyl).

Key signals in the ¹³C NMR spectrum of this compound include:

A carbonyl carbon (C4): This signal appears significantly downfield, typically above 190 ppm, which is characteristic of a ketone.

Aromatic carbons: Multiple signals are observed in the typical aromatic region (~110-150 ppm) for the carbons of both the phenyl and benzo-fused rings.

Aliphatic carbons: Signals for the C2 (methine) and C3 (methylene) carbons appear in the upfield region of the spectrum. The C2 carbon, being attached to both a sulfur atom and a phenyl group, is shifted further downfield than the C3 carbon.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound Note: Data is based on predicted values, as specific experimental data was not available in the cited sources. np-mrd.org

Carbon PositionPredicted Chemical Shift (δ, ppm)Carbon Type
C4 (C=O)> 190Carbonyl
Aromatic Quaternary~125 - 145Aromatic
Aromatic CH~120 - 135Aromatic
C2 (methine)~45 - 55Aliphatic
C3 (methylene)~40 - 50Aliphatic

Advanced 2D NMR Techniques

While 1D NMR spectra provide fundamental data, complex molecules like this compound often benefit from two-dimensional (2D) NMR experiments to resolve signal overlap and definitively establish connectivity. researchgate.net These techniques correlate signals across two frequency axes, providing a more detailed structural map.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. researchgate.net For this compound, COSY would show cross-peaks connecting the H2 proton to the H3 protons, and among adjacent protons on the aromatic rings, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C). It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the H2 proton signal would show a cross-peak to the C2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for piecing together the molecular fragments. For example, the H2 proton would show correlations to the carbonyl carbon (C4) and carbons of the phenyl ring, while the H3 protons would show a correlation to C4, confirming the thiochroman-4-one (B147511) core structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present and a unique "molecular fingerprint." FTIR and Raman spectroscopy are complementary techniques that adhere to different selection rules.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. It is particularly effective for identifying polar functional groups. The FTIR spectrum of this compound is expected to show strong, characteristic absorption bands that confirm its key structural features.

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
Aromatic C-H Stretch3100 - 3000Aryl Rings
Aliphatic C-H Stretch3000 - 2850-CH-, -CH₂-
C=O Stretch (Ketone)1680 - 1665Conjugated Ketone
C=C Stretch (Aromatic)1600 - 1450Aryl Rings
C-S Stretch700 - 600Thioether

The most prominent peak is the sharp, intense absorption from the carbonyl (C=O) group. Its position indicates conjugation with the adjacent benzene ring. The spectrum also contains bands corresponding to aromatic and aliphatic C-H stretching, as well as aromatic C=C stretching vibrations. The C-S stretching vibration is typically weak and appears in the fingerprint region.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser) by a molecule. It provides information complementary to FTIR, as it is most sensitive to vibrations that cause a change in molecular polarizability. Non-polar bonds and symmetric vibrations often produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for:

Identifying Aromatic Ring Vibrations: The symmetric "ring breathing" modes of the phenyl and benzo-fused rings typically produce very strong and sharp signals in the Raman spectrum, providing a clear fingerprint of the aromatic systems. nih.govnih.gov

Confirming the C-S Bond: While the C-S stretch is weak in the IR spectrum, it can sometimes be more readily observed in the Raman spectrum.

Complementing Carbonyl Data: The C=O stretch is also Raman active, and its signal can be correlated with the corresponding FTIR band.

Together, FTIR and Raman spectroscopy provide a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and offering a unique spectral signature for identification. jyoungpharm.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound (C₁₅H₁₂OS). The technique provides an exact mass measurement and a characteristic fragmentation pattern upon ionization, which serves as a molecular fingerprint. The nominal molecular weight is 240.32 g/mol , and high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision.

Upon electron ionization (EI) or electrospray ionization (ESI), the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺ is formed. Subsequent fragmentation of this ion provides valuable structural information. The fragmentation of flavonoids and their analogues, such as flavanones and thioflavanones, is well-documented and typically dominated by retro-Diels-Alder (RDA) reactions that cleave the heterocyclic C-ring. waters.com For this compound, the key fragmentation is the RDA cleavage of the thiochromanone ring. This primary fragmentation pathway leads to two main diagnostic fragment ions.

The proposed major fragmentation pathways under mass spectrometric analysis are detailed below.

Table 1: Proposed Mass Spectrometric Fragments of this compound

Fragment IonProposed Structurem/z (Nominal)Fragmentation Pathway
[M]⁺˙C₁₅H₁₂OS⁺˙240Molecular Ion
[M+H]⁺C₁₅H₁₃OS⁺241Protonated Molecular Ion (ESI)
RDA Fragment 1C₈H₈S⁺˙136Retro-Diels-Alder Cleavage
RDA Fragment 2C₇H₄O⁺˙104Retro-Diels-Alder Cleavage
[B-ring]⁺C₆H₅⁺77Loss of Phenyl Group

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. sumitomo-chem.co.jp For a compound like this compound, which has moderate polarity and a relatively high boiling point, GC-MS analysis typically requires a derivatization step to enhance volatility and thermal stability. actascientific.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy to convert the enolizable ketone into a more volatile trimethylsilyl (B98337) (TMS) ether derivative. actascientific.com

The derivatized sample is then injected into the GC, where it is separated from other components on a capillary column, typically one with a non-polar or medium-polarity stationary phase. The separated components then enter the mass spectrometer, where they are ionized (usually by electron ionization), fragmented, and detected. The resulting mass spectrum provides confirmation of the structure, while the retention time from the GC provides an additional layer of identification.

Table 2: Typical GC-MS Parameters for Analysis of Derivatized this compound

ParameterTypical Value/Condition
Derivatization Reagent BSTFA with 1% TMCS
GC Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 280 °C
Oven Program 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold for 10 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 50-500 m/z

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS or LC-MSⁿ) are powerful techniques for the analysis of non-volatile or thermally labile compounds, making them highly suitable for this compound without the need for derivatization. waters.commanchester.ac.uk

In a typical LC-MS setup, the compound is separated on a reversed-phase high-performance liquid chromatography (HPLC) column, such as a C18 column. The mobile phase usually consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation for positive-ion ESI. rsc.org After elution from the column, the analyte enters the mass spectrometer's ion source (typically ESI), where it is ionized. Tandem mass spectrometry (MS/MS) can then be performed, where the protonated molecular ion ([M+H]⁺ at m/z 241) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, confirming the fragmentation pathways proposed in Table 1. mdpi.com This method is highly specific and sensitive, allowing for confident identification and quantification in complex matrices.

Table 3: Typical LC-MS/MS Parameters for Analysis of this compound

ParameterTypical Value/Condition
LC Column C18 (e.g., 100 mm x 2.1 mm, 1.9 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 2-5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Analysis Full Scan (MS1) and Product Ion Scan (MS2)
Precursor Ion (MS2) m/z 241.1 [M+H]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

While the specific crystal structure of this compound is not publicly available in crystallographic databases, data for the closely related derivative, This compound 1,1-dioxide , has been reported. rsc.org In this structure, the sulfur atom is oxidized to a sulfone group. The analysis of this dioxide derivative provides critical insights into the expected conformation of the thiochroman-4-one heterocyclic ring system. The six-membered sulfur-containing ring typically adopts a half-chair or sofa conformation to minimize steric strain, with the phenyl group at the C2 position occupying a pseudo-equatorial or pseudo-axial position.

Table 4: Crystallographic Data for the Related Compound this compound 1,1-dioxide

ParameterValue
Chemical Formula C₁₅H₁₂O₃S
Crystal System (Data not specified in abstract)
Space Group (Data not specified in abstract)
Key Structural Features Provides a model for the thiochromanone ring conformation
Source Reference rsc.org

Hyphenated and Emerging Spectroscopic Methodologies for this compound Characterization

Beyond standard chromatographic and spectrometric methods, more advanced and hyphenated techniques offer deeper structural insights, especially for complex analyses involving isomers or trace-level impurities. nih.govnih.gov

Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IMS-MS) is an emerging technique that adds another dimension of separation to conventional LC-MS. waters.comnih.gov After chromatographic separation, ions are separated in the gas phase based on their size, shape, and charge, a property known as collision cross-section (CCS). nih.gov This technique would be particularly valuable for separating this compound from any potential positional isomers (e.g., 3-Phenylthiochroman-4-one) that might co-elute during chromatography but would likely have different shapes and therefore different drift times in the ion mobility cell. wur.nl

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) represents another powerful hyphenated technique. mdpi.comsemanticscholar.org It directly couples HPLC separation with NMR detection, allowing for the acquisition of complete ¹H and ¹³C NMR spectra for each component as it elutes from the column. tuwien.at This provides unambiguous structural elucidation of the analyte in solution without relying on fragmentation or library matching. It is an unparalleled tool for identifying unknown impurities or metabolites related to this compound directly from a mixture. nih.gov

Diverse Applications of 2 Phenylthiochroman 4 One in Contemporary Chemical Research

Utility as Synthetic Building Blocks and Precursors in Organic Synthesis

The chemical versatility of 2-Phenylthiochroman-4-one stems from several reactive sites within its structure, primarily the carbonyl group at the C-4 position and the adjacent active methylene (B1212753) group at C-3. This dual reactivity allows it to serve as a foundational building block for the synthesis of a wide array of more complex heterocyclic systems.

A principal application of this compound is its role as a direct precursor to 2-phenyl-4H-thiochromen-4-one, also known as thioflavone. The conversion is achieved through a dehydrogenation (oxidation) reaction. Various oxidizing agents can be employed to facilitate this transformation, effectively introducing a double bond between the C-2 and C-3 positions. For instance, reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or a mixture of iodine in dimethyl sulfoxide (B87167) (DMSO) have been proven highly effective in converting the thiochromanone core into the fully aromatic thiochromone (B8434766) system. This synthetic route is fundamental for accessing the thioflavone class of compounds, which are themselves investigated for various chemical and biological properties.

Furthermore, the active methylene protons at the C-3 position enable this compound to participate in base-catalyzed condensation reactions. A notable example is the Knoevenagel condensation with various carbonyl compounds. Research has demonstrated its reaction with isatin (B1672199) derivatives to construct complex spirocyclic frameworks. In this reaction, the C-3 carbon of the thiochromanone nucleophilically attacks the C-3 carbonyl of the isatin ring, leading to a spiro-fused molecule that combines the thiochromanone and oxindole (B195798) scaffolds. Such spiro compounds are of significant interest in medicinal chemistry and synthetic methodology due to their rigid, three-dimensional structures.

The table below summarizes key synthetic transformations starting from this compound.

Starting MaterialReagent(s) / ConditionsProduct ClassReaction TypeSignificance
This compoundIodine (I₂), Dimethyl Sulfoxide (DMSO), HeatThioflavonesOxidation / DehydrogenationProvides direct access to the fully unsaturated thioflavone core.
This compoundIsatin Derivatives, Basic Catalyst (e.g., Piperidine)Spiro[thiochroman-oxindole]sKnoevenagel CondensationConstructs complex, three-dimensional spirocyclic frameworks.
This compoundAromatic Aldehydes, Acid/Base Catalyst3-BenzylidenethioflavanonesAldol-type CondensationCreates exocyclic double bonds for further functionalization.

Contributions to Advanced Materials Science and Engineering

Derivatives of this compound have been investigated for their potential in functional organic materials, particularly in the field of nonlinear optics (NLO). NLO materials are capable of altering the properties of light that passes through them and are crucial for applications in optical communications, data storage, and laser technology. The NLO response of a molecule is highly dependent on its electronic structure, specifically the presence of a polarizable π-electron system and an asymmetric charge distribution.

One of the most sophisticated applications of the this compound framework is in the design of molecular machines, specifically light-driven rotary motors. These specialized chemical entities are based on overcrowded alkenes, where two bulky, chiral moieties are connected by a central carbon-carbon double bond. The this compound unit has been successfully employed as the "stator"—the stationary part of the motor against which a "rotor" part turns.

In a typical design, the C-3 position of the thiochromanone is functionalized to form a double bond with another chemical entity, such as a fluorene (B118485) derivative. The steric hindrance around this central double bond prevents free rotation. The rotary motion is a four-step process driven by a sequence of photochemical and thermal events:

Photochemical E-Z Isomerization: Irradiation with UV light induces a cis-trans isomerization around the central double bond, forcing a 180° rotation of one part of the molecule relative to the other. This process converts a stable isomer into a sterically crowded, less stable one.

Thermal Helix Inversion: The unstable isomer spontaneously relaxes to a more stable form through a thermal process. This step involves the molecule inverting its helical shape, completing a further 180° of rotation.

By repeating this two-stage cycle of light absorption and thermal relaxation, the molecule can achieve a full 360° unidirectional rotation. The thiochromanone stator is critical to this function; its rigid, well-defined stereochemistry helps to control the directionality of the rotation and prevents the system from simply oscillating back and forth. Researchers have fine-tuned the rotational speed and absorption properties of these motors by modifying substituents on both the thiochromanone stator and the rotor component.

The table below details examples of specialized chemical entities derived from the this compound scaffold.

Entity ClassKey Structural FeatureGoverning ProcessPrimary WavelengthPotential Application
Molecular Rotary MotorThiochromanone stator linked to a rotor (e.g., fluorenylidene) via a C=C bond.Light-induced E-Z isomerization followed by thermal helix inversion.UV (e.g., ~365 nm)Nanoswitches, smart materials, drug delivery systems.
Photochromic SwitchSymmetrical bis(thiochromanone)ethylenes.Reversible photochemical E-Z isomerization.UV / VisibleOptical data storage, molecular logic gates.
Nonlinear Optical ChromophoreThiochromanone core functionalized with donor-acceptor groups.Intramolecular charge transfer upon excitation.Dependent on substituentsElectro-optic modulators, frequency doubling.

Future Trajectories and Interdisciplinary Research Prospects for 2 Phenylthiochroman 4 One

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of thiochroman-4-ones, including 2-phenylthiochroman-4-one, is increasingly moving towards environmentally benign and sustainable methods. icsr.inrsc.org Key innovations focus on the use of greener catalysts, safer solvents, and more efficient reaction conditions to minimize waste and environmental impact. icsr.inrsc.org

A notable advancement is the development of a heterogeneous copper binaphthyl nanoparticle (Cu-BNP) catalyst for thiochromanone synthesis. icsr.inicsr.in This method utilizes water as a solvent, offering a significant green advantage. icsr.in The Cu-BNP catalyst, with a nanoparticle size of 3.5-5nm, is easily recoverable and reusable, enhancing its economic feasibility and sustainability. icsr.in The process employs odorless potassium ethyl xanthate as a sulfur source and a phase transfer catalyst in water at 80°C, reducing the risks associated with toxic reagents. icsr.in

Other green approaches include:

Microwave-assisted synthesis: The use of microwave irradiation can accelerate reactions, leading to excellent yields in shorter time frames. rasayanjournal.co.in For instance, the dehydrogenation of 2-phenyl-chroman-4-one to 2-phenyl-chromen-4-one has been achieved with high efficiency using diacetoxyiodobenzene (B1259982) under microwave conditions. rasayanjournal.co.in

Catalyst-free methods: Light-induced strategies that avoid photocatalysts and metals are gaining traction as greener alternatives for forming carbon-sulfur bonds. researchgate.net

Organocatalysis: The use of organocatalysts, such as D-glucosamine, provides a sustainable route for the synthesis of related thiochromene derivatives. rsc.org

Future research will likely continue to explore novel catalytic systems, including enzyme catalysis, sonochemical methods, and the use of ionic liquids, to further enhance the sustainability of this compound synthesis. rsc.org

Uncharted Reactivity and Mechanistic Discoveries

While the synthesis of this compound is well-established, there remain uncharted areas of its reactivity and the underlying reaction mechanisms. tandfonline.comresearchgate.net Understanding these aspects is crucial for developing novel synthetic applications and expanding the utility of this compound. Thiochroman-4-ones are versatile precursors for a wide range of heterocyclic compounds, including pyrazoles, imidazoles, thiazoles, and pyridines. tandfonline.comresearchgate.nettandfonline.com

Recent mechanistic studies have begun to shed light on various transformations of the thiochroman-4-one (B147511) scaffold. For example, density functional theory (DFT) studies have been employed to rationalize the stereochemical outcomes of certain reactions. mdpi.comnih.gov The photochemical behavior of substituted thiochromanone sulfoxides has also been investigated, revealing multiple rearrangement pathways. cdnsciencepub.com

Areas ripe for further investigation include:

Asymmetric catalysis: Developing enantioselective methods for the synthesis and transformation of this compound derivatives remains a significant goal.

Novel cycloaddition reactions: Exploring new [3+2] cycloaddition and other annulation strategies could lead to the discovery of novel polycyclic systems with interesting biological or material properties. researchgate.net

Reaction kinetics and intermediate characterization: Detailed kinetic studies and the isolation or trapping of reaction intermediates will provide deeper insights into reaction mechanisms. squarespace.com For example, the reaction of thiochroman-4-ones with chloramine-T has been shown to produce N-tosylsulphimides and sulphoxides, which can undergo further rearrangements to form various heterocyclic systems. rsc.org

The following table summarizes some of the known reaction types involving the thiochroman-4-one core and highlights potential areas for future mechanistic exploration.

Reaction TypeReagents/ConditionsProductsPotential Future Research
OxidationIsoamyl nitrite, Dimethyldioxirane (DMD)Thiochroman-3,4-diones, Sulfoxides, SulfonesMechanistic studies of selective oxidation; exploration of new oxidizing agents. tandfonline.com
ReductionRaney-Ni/H₂, Mortierella isabellina4-Aminothiochromane, (S)-3,4-dihydro-2H-thiochromen-4-olDevelopment of more efficient and stereoselective reduction methods. researchgate.net
CondensationAromatic aldehydes, Ethyl formate3-Benzyl-4H-1-thiochromones, 2-Hydroxymethylenethiochroman-4-oneExploration of a wider range of electrophiles and catalysts. researchgate.net
RearrangementChloramine-T, Acetic acid1,2-Benzothiazepin-5(4H)-ones, Benzo[b]thiophen-3(2H)-onesIn-depth mechanistic investigation of sulphimide intermediates and their rearrangements. rsc.org

Integration of Advanced Computational Chemistry and Artificial Intelligence for Predictive Modeling

Computational Chemistry Approaches:

Computational chemistry employs computer simulations to investigate chemical phenomena. taylorandfrancis.comopenaccessjournals.com Key techniques applicable to this compound include:

Density Functional Theory (DFT): DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. openaccessjournals.com It has been successfully used to study the stereochemistry of spiropyrrolidines derived from thiochroman-4-one and to analyze their spectroscopic data. mdpi.comnih.gov Future DFT studies could focus on elucidating reaction mechanisms, predicting spectroscopic properties (NMR, IR, UV-Vis), and calculating various molecular descriptors relevant to reactivity and material properties. taylorandfrancis.commdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into conformational changes, solvent effects, and interactions with other molecules. nextmol.com This could be particularly useful in understanding the behavior of this compound derivatives in different environments, such as in polymeric materials or biological systems.

Artificial Intelligence and Predictive Modeling:

AI, particularly machine learning (ML) and deep learning (DL), can analyze large datasets to identify patterns and make predictions. mdpi.compecan.ai In the context of this compound, AI can be applied to:

Predictive Modeling of Properties: AI models can be trained on existing data to predict various properties of new derivatives, such as solubility, melting point, and even potential bioactivity. medium.comnih.gov

Reaction Optimization: AI algorithms can help in optimizing reaction conditions by predicting the yield and selectivity of a reaction based on different parameters.

De Novo Molecular Design: AI can be used to design new this compound derivatives with desired properties for specific applications.

Interdisciplinary Applications and Translational Research in Material Science

The unique structural and electronic properties of the this compound scaffold make it a promising candidate for applications in material science. mdpi.comwikipedia.orgktu.lt This field focuses on the design and discovery of new materials with novel functionalities. wikipedia.org The translation of fundamental research on this compound into practical material applications is an exciting and growing area of investigation. frontiersin.org

Potential applications in material science include:

Organic Electronics: Sulfur-containing heterocycles are of interest in organic electronics due to their potential for charge transport. mdpi.com Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Functional Polymers: The this compound moiety can be incorporated into polymer backbones or as a pendant group to create functional polymers with specific optical, electronic, or thermal properties.

Stimuli-Responsive Materials: A thiochromanone derivative has been reported to exhibit triboluminescence and selective hydrogen-bond responsiveness, with its emission switching in the presence of an oxhydryl group. acs.org This suggests the potential for developing sensors or smart materials based on the this compound framework.

The following table outlines potential material science applications and the key properties of this compound that make them suitable for these roles.

Potential ApplicationRelevant Properties of this compoundResearch Direction
Organic Electronicsπ-conjugated system, potential for charge transportSynthesis of extended π-systems based on the thiochromanone core; investigation of charge mobility and electroluminescent properties.
Functional PolymersReactive sites for polymerization, tunable electronic propertiesIncorporation into polymer chains via condensation or addition polymerization; characterization of the resulting polymers' properties.
Sensors/Smart MaterialsLuminescence, sensitivity to environmental changes (e.g., hydrogen bonding)Design of derivatives with enhanced sensitivity and selectivity; fabrication of sensor devices. acs.org

The successful translation of this compound from a laboratory chemical to a component in advanced materials will require close collaboration between synthetic chemists, material scientists, and engineers. frontiersin.org

Q & A

Q. What are the established synthetic routes for 2-Phenylthiochroman-4-one, and how can researchers ensure reproducibility?

To synthesize this compound, common methods include cyclization of thiophenol derivatives with α,β-unsaturated ketones or Friedel-Crafts acylation. For reproducibility:

  • Document reaction conditions (temperature, solvent, catalyst) precisely, including purification steps (e.g., column chromatography, recrystallization).
  • Use high-purity reagents and characterize intermediates via NMR and LC-MS.
  • Cross-validate results with independent replicates and reference spectral data from peer-reviewed literature .

Q. What spectroscopic techniques are essential for characterizing this compound?

Core techniques include:

  • 1H/13C NMR : Confirm structural integrity by matching chemical shifts to predicted values (e.g., carbonyl resonance at ~190 ppm).
  • FT-IR : Identify key functional groups (C=O stretch at ~1680 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks.
  • X-ray crystallography (if crystalline): Resolve stereochemical ambiguities. Always compare data with published spectra and report instrument parameters (e.g., solvent, field strength) .

Q. How can researchers design initial biological assays for this compound?

Adopt a tiered approach:

  • In vitro cytotoxicity screening (e.g., MTT assay) using cancer cell lines (e.g., HeLa, MCF-7).
  • Dose-response curves to determine IC₅₀ values.
  • Include positive controls (e.g., cisplatin) and validate assays with statistical power analysis (≥3 replicates). Use PICOT (Population, Intervention, Comparison, Outcome, Time) to frame hypotheses .

Advanced Research Questions

Q. How can contradictory data in the bioactivity of this compound derivatives be resolved?

  • Perform meta-analysis of existing studies to identify confounding variables (e.g., cell line heterogeneity, assay protocols).
  • Apply multivariate statistical models (e.g., PCA, PLS-DA) to isolate structural determinants of activity.
  • Validate hypotheses via fragment-based drug design (e.g., modifying the thiochroman core) and retest in standardized assays .

Q. What advanced computational methods are suitable for studying this compound’s mechanism of action?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular Dynamics (MD) Simulations : Model ligand-protein interactions (e.g., with kinase targets).
  • QSAR Modeling : Corrogate substituent effects with bioactivity using descriptors like logP and polar surface area. Ensure transparency by sharing code/parameters in supplementary materials .

Q. How should researchers optimize reaction yields for novel this compound analogs?

  • Use Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading).
  • Employ continuous flow chemistry for improved heat/mass transfer.
  • Monitor reaction progress via in-situ FT-IR or HPLC . Report yield optimization in a table with error margins (±SD) and statistical significance (p < 0.05) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Standardize raw material sources (e.g., thiophenol suppliers).
  • Implement process analytical technology (PAT) for real-time monitoring.
  • Conduct stability studies (e.g., under humidity, light) to identify degradation pathways. Publish full protocols in open-access repositories to enable cross-lab validation .

Data Analysis & Interpretation

Q. How can researchers validate unexpected spectral data for this compound derivatives?

  • Re-run experiments under identical conditions to rule out instrumentation errors.
  • Perform 2D NMR (e.g., HSQC, HMBC) to resolve complex coupling patterns.
  • Compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations). Archive raw data in FAIR-compliant repositories .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships?

  • Fit data to Hill slope models using software like GraphPad Prism.
  • Report confidence intervals and apply Bonferroni correction for multiple comparisons.
  • Use Bayesian inference to quantify uncertainty in low-N studies. Reference FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify methodological choices .

Ethical & Reporting Standards

Q. What metadata is critical for sharing this compound research data?

Include:

  • Synthetic protocols (step-by-step, with yields and characterization data).
  • Instrument calibration records (e.g., NMR shim settings).
  • Raw spectral files (e.g., JCAMP-DX format).
  • Statistical analysis scripts (e.g., R/Python). Follow Beilstein Journal guidelines for supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.